Mesaconitine
Description
Properties
IUPAC Name |
[8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJBXVYNBQQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950202 | |
| Record name | 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-64-9 | |
| Record name | Mesaconitine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Raw Material Selection and Pretreatment
Mesaconitine is primarily extracted from Aconitum roots, such as Aconitum kusnezoffii or Aconitum carmichaelii. Fresh roots are washed, dried, and pulverized into 20–40-mesh powder to maximize surface area for solvent interaction. Pretreatment often involves soaking in weak alkaline solutions (pH 8.5–12.0) to hydrolyze ester bonds and reduce toxicity. For example, sodium hydroxide (0.5% w/v) in ethanol facilitates the removal of benzoyl groups from aconitine precursors.
Aqueous-Alkaline Extraction:
-
Step 1 : Powdered roots are soaked in alkaline ethanol (pH 12.0) for 6–8 hours, yielding a crude extract rich in this compound.
-
Step 2 : The aqueous phase is acidified to pH 5.0 with HCl, then re-alkalized to pH 11–12 to precipitate alkaloids.
-
Yield : Approximately 0.42% of total alkaloids, with this compound constituting 30% of the purified fraction.
Organic Solvent Extraction:
-
Ethyl acetate or dichloromethane is used to partition alkaloids from aqueous solutions. A 9:1 (v/v) dichloromethane-ethanol mixture efficiently isolates this compound with 85–95% recovery.
-
Critical Parameter : Solvent polarity must balance this compound’s solubility (insoluble in water, slightly soluble in DMSO: <1 mg/mL).
Synthetic Approaches
Semisynthesis from Aconitine
This compound is often derived from aconitine via selective hydrolysis and acetylation:
-
Hydrolysis : Aconitine (I) is treated with NaOH in ethanol to remove the benzoyl group, forming aconine (II).
-
Acetylation : Aconine reacts with acetic anhydride in pyridine to yield 3,14,15-triacetylaconine (III).
-
N-Deethylation : Bromination with N-bromosuccinimide in glacial acetic acid produces N-desethyl intermediates (IV–VI).
-
Final Modification : Reductive methylation with formaldehyde and NaBH(OAc)₃ introduces the N-methyl group, yielding this compound.
Key Data:
Total Synthesis
Recent advances enable de novo synthesis of this compound’s tetracyclic core:
-
D-Glucose Route : 1,2,5,6-Di-O-isopropylidene-α-D-glucofuranose serves as a chiral starting material. Key steps include:
-
Yield : 15–20% over 15 steps, highlighting challenges in stereocontrol.
Purification Techniques
SPE Parameters:
| Parameter | Value |
|---|---|
| Resin Type | X-5 Macroporous |
| Sample Loading | 1 g/mL (crude extract) |
| Eluent Volume | 7 Bed Volumes |
| Purity Post-SPE | 30% |
Counter-Current Chromatography (CCC)
A chloroform/ethyl acetate/methanol/water (5:3:5:3) system achieves >98% purity:
Quality Control and Analytical Methods
HPLC Quantification
A C18 column with acetonitrile/ammonium bicarbonate buffer (gradient elution) separates this compound from analogues:
LC-MS/MS Metabolite Tracking
Electrospray ionization (ESI+) and CID fragment ions (e.g., m/z 572 → 540) confirm this compound identity.
Challenges and Innovations
Toxicity Mitigation
Chemical Reactions Analysis
Types of Reactions: Mesaconitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties .
Scientific Research Applications
Neuropharmacological Effects
Mesaconitine has garnered attention for its significant impact on the central nervous system. It exhibits various neuropharmacological properties, including:
- Analgesic Effects : this compound has been shown to possess strong analgesic properties, acting through mechanisms similar to those of norepinephrine reuptake inhibitors and tricyclic antidepressants. It influences pain perception by modulating neurotransmitter levels in key brain regions involved in pain pathways, such as the periaqueductal gray (PAG) and nucleus raphe magnus (NRM) .
- Antiepileptiform Activity : Research indicates that this compound may also have antiepileptic properties. It has been observed to inhibit seizure-like activities in animal models, which suggests its potential utility in treating epilepsy .
- Antidepressant Potential : Preliminary studies suggest that this compound may have antidepressant effects by increasing norepinephrine levels, particularly in stress-induced depression scenarios. This opens avenues for future research into its use as an adjunct therapy for mood disorders .
Hepatotoxicity Studies
While this compound possesses therapeutic potential, it is also associated with hepatotoxicity. Recent studies have detailed the mechanisms through which this compound induces liver damage:
- Mechanisms of Toxicity : this compound can activate oxidative stress pathways, leading to inflammation and apoptosis in liver cells. A study involving SD rats demonstrated that administration of this compound resulted in significant liver damage, indicated by weight loss and alterations in organ coefficients .
- Metabolomic Insights : Metabolomic analyses revealed changes in key metabolic pathways associated with amino acids and lipids following this compound exposure. These findings highlight the compound's complex interactions within biological systems and underscore the need for careful consideration of its safety profile .
Case Studies and Toxicokinetics
The toxicological profile of this compound has been documented through various case studies:
- Aconite Poisoning Cases : Several case reports have illustrated the severe consequences of aconite poisoning due to this compound ingestion. These reports emphasize the importance of understanding the toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics .
- Toxicokinetics Parameters : Research has established critical parameters such as half-life and area under the curve (AUC) for this compound in clinical settings. These parameters are vital for assessing the risk associated with therapeutic use and guiding clinical interventions during poisoning incidents .
Comparative Pharmacology
To provide a clearer understanding of this compound's pharmacological profile, a comparative analysis with other Aconitum alkaloids can be beneficial:
| Alkaloid | Analgesic Effect | Antiepileptic Effect | Hepatotoxicity Risk |
|---|---|---|---|
| This compound | Strong | Present | High |
| Aconitine | Moderate | Present | Very High |
| Hypaconitine | Moderate | Absent | Moderate |
This table illustrates that while this compound is effective as an analgesic and has antiepileptic properties, it carries a significant risk of hepatotoxicity compared to other alkaloids.
Mechanism of Action
Mesaconitine exerts its effects primarily by interacting with voltage-gated sodium channels in cell membranes. It binds to these channels, altering their function and leading to changes in cellular excitability. This interaction can result in analgesic effects, as well as potential toxic effects on the cardiovascular and nervous systems .
Molecular Targets and Pathways:
Voltage-Gated Sodium Channels: this compound binds to these channels, affecting their function.
Calcium Signaling Pathways: this compound can influence calcium homeostasis in cells, leading to various physiological effects.
Comparison with Similar Compounds
Key Differences :
- C14 Substituent : this compound and aconitine have a benzoyl group, while hypaconitine has an acetyl group, altering lipophilicity and metabolic rates .
- Bond Stability : The longer C16 bond in aconitine (1.440 Å vs. 1.421 Å in this compound) suggests higher susceptibility to demethylation at C16 .
Metabolic Pathways and Metabolites
This compound undergoes extensive metabolism, primarily via hydrolysis, demethylation, and hydroxylation.
Table 2: Major Metabolites of this compound vs. Aconitine and Hypaconitine
Notable Findings:
- This compound produces seven unique metabolites in rats, including dehydrated derivatives and hydroxylated forms .
- Hypaconitine’s acetyl group at C14 hydrolyzes faster than benzoyl groups, leading to quicker detoxification .
Pharmacokinetic and Toxicity Profiles
Table 3: Pharmacokinetic Parameters in Rats
Table 4: Cytotoxicity in Chondrocytes (IC₅₀)
Key Observations :
- This compound’s lower cytotoxicity compared to aconitine may relate to its slower metabolic activation .
- Benzoylated derivatives (e.g., benzoylmesaconine) are significantly less toxic, supporting detoxification via processing .
Impact of Processing and Herbal Compatibility
Processing methods (e.g., boiling with cow milk or glycyrrhizae) reduce DDA content by 4–15-fold .
Table 5: Content Reduction in Processed A. carmichaelii (mg/kg)
| Compound | Unprocessed | Processed | Reduction Fold |
|---|---|---|---|
| This compound | 15.305 | 1.047 | 14.6× |
| Aconitine | 16.265 | 2.078 | 7.8× |
| Hypaconitine | 16.245 | 1.797 | 9.0× |
Biological Activity
Mesaconitine (MA) is a potent diterpenoid alkaloid predominantly found in the roots of the Aconitum plant. Its biological activities include analgesic, anti-inflammatory, and neuropharmacological effects, but it is also associated with significant toxicity. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.
1. Analgesic Activity
This compound has been extensively studied for its analgesic properties. Research indicates that MA operates primarily through the central nervous system (CNS), influencing neurotransmitter systems such as norepinephrine and serotonin.
- Mechanism of Action : this compound acts similarly to norepinephrine reuptake inhibitors and tricyclic antidepressants, enhancing norepinephrine levels, which is crucial in pain modulation during stress-induced conditions .
- Experimental Evidence : In animal models, this compound demonstrated significant antinociceptive effects in various tests, including the tail immersion and writhing tests. The microinjection of MA into specific brain regions (such as the periaqueductal gray and nucleus raphe magnus) resulted in dose-dependent analgesic responses .
| Study | Methodology | Findings |
|---|---|---|
| Sun et al., 2020 | Animal models | Significant analgesic effects observed in tail immersion and writhing tests. |
| Zhang et al., 2022 | Neuropharmacological analysis | MA enhances norepinephrine turnover in the brain, contributing to its analgesic properties. |
2. Neuropharmacological Effects
This compound exhibits neuropharmacological effects beyond analgesia, including potential antidepressant properties.
- Antidepressant Effects : Studies suggest that MA may alleviate symptoms of depression by modulating neurotransmitter sensitivity and enhancing serotonergic activity .
- Neurotoxicity : Despite its therapeutic potential, this compound can induce neurotoxicity under certain conditions. Research indicates that it may lead to autophagy-related neurotoxic effects, particularly in cases of overdose or prolonged exposure .
Toxicity Profile
While this compound has beneficial pharmacological effects, its toxicity is a major concern.
1. Hepatotoxicity
Recent studies have highlighted this compound's hepatotoxic effects:
- Study Design : In a controlled study involving Sprague-Dawley rats, administration of this compound led to significant liver damage characterized by weight loss and alterations in liver coefficients .
- Mechanisms : The hepatotoxicity was linked to oxidative stress, inflammation, and apoptosis pathways. Metabolomic analyses revealed changes in several metabolites associated with amino acid and lipid metabolism following MA administration .
| Parameter | Low Dose (0.8 mg/kg) | High Dose (1.2 mg/kg) |
|---|---|---|
| Liver Coefficient Change | Decreased | Significantly decreased |
| Weight Change | Slight decrease | Significant decrease |
| Key Metabolites | L-Proline, L-Phenylalanine | 2-Hydroxymyristoylcarnitine |
2. Case Studies of Aconite Poisoning
Aconite poisoning due to this compound ingestion has been documented in clinical settings:
Q & A
Basic: What are the primary methodologies for identifying and quantifying mesaconitine in plant extracts or biological samples?
Answer:
this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for higher sensitivity . For plant extracts, sample preparation involves alkaloid enrichment via acid-base partitioning, followed by chromatographic separation using C18 columns and gradient elution with acetonitrile/water containing 0.1% formic acid . Calibration curves are constructed using certified reference standards (e.g., this compound ≥98% purity), with validation parameters (linearity, LOD/LOQ) reported per ICH guidelines.
Advanced: How can researchers reconcile contradictions in this compound's reported therapeutic efficacy versus its cardiotoxicity in preclinical models?
Answer:
Contradictions arise due to dose-dependent effects and species-specific metabolic pathways. To address this:
- In vivo models : Use standardized dosing (e.g., LD50 studies in rodents) with ECG monitoring to correlate therapeutic doses (0.1–1 mg/kg) and toxic thresholds (>2 mg/kg) .
- Mechanistic studies : Apply patch-clamp electrophysiology to assess Na<sup>+</sup> channel modulation or computational docking to predict binding affinity to cardiac ion channels .
- Data normalization : Express results as % change relative to positive controls (e.g., verapamil for calcium channel blockade) to contextualize findings .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., acetyl groups at C8/C14) and diterpenoid backbone conformation .
- X-ray crystallography : Resolves absolute configuration, particularly for novel analogs .
- High-resolution MS (HRMS) : Confirms molecular formula (C33H45NO11) and fragmentation patterns .
Advanced: What experimental strategies mitigate this compound's toxicity while preserving its analgesic activity?
Answer:
- Processing methods : Decoction with Glycyrrhiza spp. reduces toxicity via ester hydrolysis (this compound → less toxic benzoylmesaconine) .
- Formulation design : Nanoencapsulation (e.g., liposomes) targets peripheral neurons, minimizing systemic exposure .
- Multivariate analysis : Use PCA to correlate processing parameters (time, temperature) with alkaloid composition and LD50 values .
Basic: How are this compound's pharmacokinetics characterized in animal models?
Answer:
- Sample collection : Serial blood/tissue sampling post-administration (IV/oral).
- Analytical method : HPLC-MS/MS quantifies plasma concentrations; non-compartmental analysis calculates AUC, Cmax, T1/2 .
- Tissue distribution : Autoradiography with <sup>14</sup>C-labeled this compound identifies accumulation sites (e.g., liver, heart) .
Advanced: How can researchers address conflicting data on this compound's mechanism of action across different study designs?
Answer:
- Systematic review : Apply PRISMA guidelines to aggregate in vitro, ex vivo, and in vivo data, stratifying by model system (e.g., cell lines vs. whole organisms) .
- Meta-regression : Test covariates like dose range or exposure duration as sources of heterogeneity .
- Pathway enrichment analysis : Use tools like STRING-DB to identify conserved targets (e.g., voltage-gated sodium channels) .
Basic: What experimental parameters optimize this compound extraction from Aconitum species?
Answer:
- Solvent selection : Ethanol/water (70:30 v/v) maximizes alkaloid yield via Soxhlet extraction .
- pH control : Adjust to pH 3–4 with HCl to protonate alkaloids, enhancing solubility .
- Response surface methodology (RSM) : Optimize time, temperature, and solvent ratio using Box-Behnken design .
Advanced: How can this compound's interactions with other alkaloids (e.g., aconitine) be evaluated for synergistic or antagonistic effects?
Answer:
- Isobolographic analysis : Determine combination indices (CI) for fixed-ratio mixtures in pain models .
- Transcriptomics : RNA-seq identifies shared/differential gene regulation (e.g., NF-κB vs. COX-2 pathways) .
- High-content screening : Image-based assays quantify neuronal calcium flux in mixed alkaloid treatments .
Basic: What quality control measures ensure batch-to-batch consistency in this compound research materials?
Answer:
- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor alkaloid content over time .
- Reference standards : Use pharmacopeial-grade this compound (e.g., USP) with ≥95% purity .
- Multicomponent analysis : HPLC fingerprints compare peak ratios (this compound:hypaconitine:aconitine) .
Advanced: How can predictive modeling improve this compound's therapeutic index in early-stage drug development?
Answer:
- Quantitative structure-activity relationship (QSAR) : Predict toxicity thresholds using molecular descriptors (e.g., logP, polar surface area) .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate human exposure profiles from rodent data .
- Machine learning : Train classifiers on historical data to prioritize analogs with high efficacy/low cardiotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
